![molecular formula C21H23ClN4O B10771364 2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 19, identified by the PubMed ID 18812259, is a synthetic organic molecule. It is known for its dual kinase inhibitory activity, specifically targeting Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). This compound has shown potential in treating various inflammatory diseases due to its ability to modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 19 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the bicyclic core.
Functional group introduction: Various functional groups, such as the cyclopropyl amide group, are introduced to enhance the compound’s activity and stability.
Industrial Production Methods
Industrial production of Compound 19 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of high-throughput synthesis and purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Compound 19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Compound 19, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential .
Scientific Research Applications
Compound 19 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study kinase inhibition and develop new inhibitors.
Biology: The compound is employed in cellular assays to investigate its effects on immune cell signaling pathways.
Medicine: Due to its anti-inflammatory properties, Compound 19 is being explored as a potential therapeutic agent for diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
Compound 19 exerts its effects by inhibiting the activity of JAK1 and TYK2. These kinases are involved in the signaling pathways of various cytokines, which play crucial roles in immune responses. By inhibiting these kinases, Compound 19 can reduce the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating inflammation .
Comparison with Similar Compounds
Similar Compounds
Brepocitinib: Another JAK1/TYK2 dual inhibitor with similar anti-inflammatory properties.
Tofacitinib: A JAK1/JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1/JAK2 inhibitor with applications in treating autoimmune diseases.
Uniqueness
Compound 19 is unique due to its specific dual inhibition of JAK1 and TYK2, which provides a balanced modulation of the immune response. This dual inhibition is designed to maximize therapeutic effects while minimizing potential side effects .
Properties
Molecular Formula |
C21H23ClN4O |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C21H23ClN4O/c1-25-19-6-3-7-23-21(19)24-20(25)11-26-9-16-17(10-26)18(16)13-27-12-14-4-2-5-15(22)8-14/h2-8,16-18H,9-13H2,1H3/t16-,17+,18? |
InChI Key |
TYMQEQIUYIJHBZ-JWTNVVGKSA-N |
Isomeric SMILES |
CN1C2=C(N=CC=C2)N=C1CN3C[C@@H]4[C@H](C3)C4COCC5=CC(=CC=C5)Cl |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1CN3CC4C(C3)C4COCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)
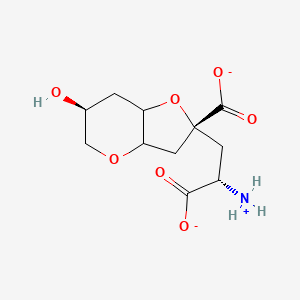
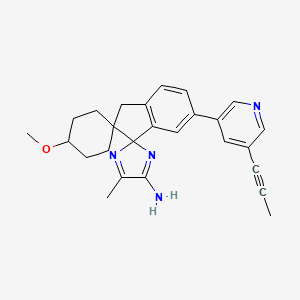
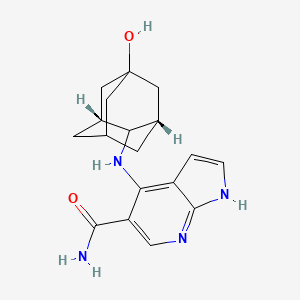
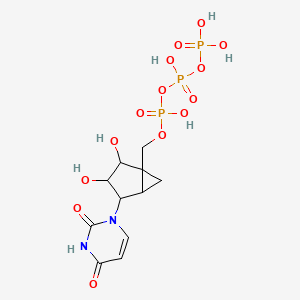
![[3H]mesulergine](/img/structure/B10771347.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
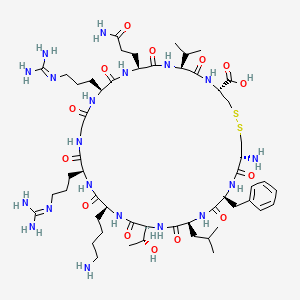
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)
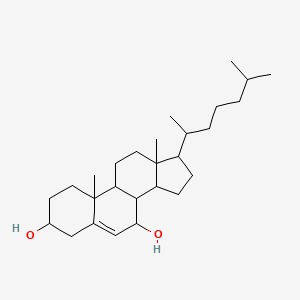
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
